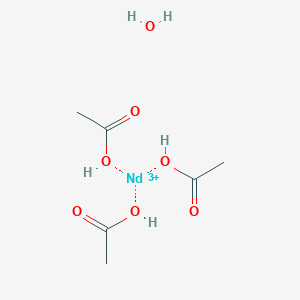
Neodymium(III) acetate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(III) acetate xhydrate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH₃COO)₃·xH₂O and commonly occurs as a light purple powder . This compound is known for its solubility in water and its use in various scientific and industrial applications .
Mechanism of Action
Target of Action
Neodymium(III) acetate xhydrate, also known as acetic acid;neodymium(3+);hydrate, is primarily used as a doping agent in the synthesis of neodymium-doped silica-glasses and neodymium doped yttrium silicate nanophosphors . These materials are the primary targets of the compound’s action.
Mode of Action
The compound interacts with its targets by being incorporated into their structure during the synthesis process. The neodymium(III) ions replace some of the ions in the target materials, altering their properties. The exact changes depend on the specific material and the amount of this compound used .
Result of Action
The primary result of this compound’s action is the alteration of the optical properties of the materials it’s used to dope. For example, neodymium-doped silica glasses and yttrium silicate nanophosphors may exhibit altered light absorption or emission properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other ions. These factors can affect the compound’s stability and efficacy as a doping agent. For example, the compound is soluble in water and moderately soluble in strong mineral acids , which can affect its distribution in a solution and thus its interaction with target materials.
Preparation Methods
Neodymium(III) acetate xhydrate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:
- (6CH₃COOH + Nd₂O₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O)
- (3CH₃COOH + Nd(OH)₃ \rightarrow Nd(CH₃COO)₃ + 3H₂O)
- (6CH₃COOH + Nd₂(CO₃)₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂↑)
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Neodymium(III) acetate xhydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Neodymium in the +3 oxidation state can participate in redox reactions, although specific examples involving this compound are less common.
Substitution Reactions: The acetate groups can be substituted by other ligands in coordination chemistry.
Complex Formation: This compound can form complexes with other compounds, such as sodium acetate, which increases its solubility and forms a blue complex.
Scientific Research Applications
Neodymium(III) acetate xhydrate is used in various scientific research applications, including:
Comparison with Similar Compounds
Neodymium(III) acetate xhydrate can be compared with other neodymium compounds and lanthanide acetates:
Neodymium(III) carbonate: Similar in that both contain neodymium in the +3 oxidation state, but differ in their anions and solubility properties.
Cerium(III) acetate, Praseodymium(III) acetate, Samarium(III) acetate, Europium(III) acetate: These compounds are similar in structure and coordination chemistry but differ in their specific applications and physical properties.
This compound stands out due to its unique solubility characteristics and its applications in advanced materials and photothermal therapy .
Properties
CAS No. |
334869-71-5 |
|---|---|
Molecular Formula |
C6H14NdO7+3 |
Molecular Weight |
342.41 g/mol |
IUPAC Name |
acetic acid;neodymium(3+);hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3; |
InChI Key |
GMQPBTKWMZBSCT-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















